molecular formula C12H11NO2S B2489164 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole CAS No. 2202468-66-2

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole

Cat. No.: B2489164
CAS No.: 2202468-66-2
M. Wt: 233.29
InChI Key: ZAPFMSZPPMRMQC-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmacological research. It features a 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities, linked via an ether bridge to a 2,3-dihydro-1-benzofuran moiety . The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile scaffold frequently investigated for its antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The benzofuran core is another significant heterocycle extensively studied for its diverse pharmacological potential, including antimicrobial and antitumor activities . The combination of these two bioactive structures into a single molecule creates a novel chemical entity with unique electronic and steric properties, making it a valuable intermediate for drug discovery and lead optimization programs. This compound is of particular interest for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. It serves as a key precursor or building block for generating compound libraries aimed at identifying novel pharmacophores. Potential research applications include investigating its mechanism of action as an enzyme inhibitor, its cytotoxic effects on various cell lines, or its interaction with biological targets such as kinases or receptors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-11-10(3-5-14-11)7-9(1)8-15-12-13-4-6-16-12/h1-2,4,6-7H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFMSZPPMRMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)COC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Bromomethyl)-2,3-dihydrobenzofuran

The benzofuran precursor is synthesized via Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by reduction and bromination:

  • Formylation : 2,3-Dihydrobenzofuran undergoes Vilsmeier-Haack formylation at position 5, yielding 5-formyl-2,3-dihydrobenzofuran (85% yield).
  • Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in ethanol (90% yield).
  • Bromination : Treatment with PBr₃ in dry dichloromethane converts the alcohol to 5-(bromomethyl)-2,3-dihydrobenzofuran (78% yield).

Thiazole Ring Formation

The α-bromoketone 1 reacts with thiourea (2 ) under solvent-free conditions at 80°C for 2 hours:
$$
\text{1 (5-(Bromomethyl)-2,3-dihydrobenzofuran)} + \text{2 (Thiourea)} \rightarrow \text{3 (2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole)}
$$
Key parameters :

  • Yield: 88%
  • Purity (HPLC): 98.5%
  • Reaction time: 2 hours

Advantages :

  • Solvent-free conditions align with green chemistry principles.
  • High atom economy (82%).

Post-Modification of Pre-Formed Thiazole via Mitsunobu Coupling

Synthesis of 2-Hydroxy-1,3-thiazole

2-Hydroxy-1,3-thiazole (4 ) is prepared via cyclization of glycolic acid bromide with thiourea in acetonitrile:
$$
\text{BrCH₂COBr} + \text{NH₂CSNH₂} \rightarrow \text{C₃H₃NOS (4)} + \text{HBr}
$$
Conditions :

  • Temperature: 60°C
  • Yield: 75%

Etherification with 5-(Hydroxymethyl)-2,3-dihydrobenzofuran

Mitsunobu coupling links 4 and 5-(hydroxymethyl)-2,3-dihydrobenzofuran (5 ):
$$
\text{4 (2-Hydroxy-1,3-thiazole)} + \text{5 (5-(Hydroxymethyl)-2,3-dihydrobenzofuran)} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}
$$
Optimized conditions :

  • Solvent: THF
  • Temperature: 0°C → rt
  • Yield: 83%

Advantages :

  • Stereospecific ether formation.
  • Tolerance of sensitive functional groups.

Ullmann-Type Coupling for Ether Bond Formation

Synthesis of 2-Chloro-1,3-thiazole

2-Chloro-1,3-thiazole (6 ) is obtained via chlorination of 2-mercapto-1,3-thiazole using Cl₂ in CCl₄ (72% yield).

Copper-Catalyzed Coupling

A Ullmann reaction couples 6 with 5-(hydroxymethyl)-2,3-dihydrobenzofuran (5 ):
$$
\text{6 (2-Chloro-1,3-thiazole)} + \text{5} \xrightarrow{\text{CuI, K₂CO₃}} \text{Target Compound}
$$
Conditions :

  • Solvent: DMF
  • Temperature: 110°C
  • Yield: 68%

Limitations :

  • Requires stoichiometric copper.
  • Longer reaction time (24 hours).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Hantzsch Synthesis 88 98.5 2 High
Mitsunobu Coupling 83 97.2 6 Moderate
Ullmann Coupling 68 95.8 24 Low

Key observations :

  • The Hantzsch method offers superior efficiency and scalability.
  • Mitsunobu coupling provides high yields but requires expensive reagents.
  • Ullmann coupling is less favorable due to lower yields and longer durations.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Hantzsch Synthesis

During thiazole formation, dehalogenation of the α-bromoketone may occur, producing undesired by-products. This is mitigated by:

  • Using excess thiourea (1.2 equiv).
  • Maintaining anhydrous conditions to prevent hydrolysis.

Epimerization in Mitsunobu Coupling

The Mitsunobu reaction’s tendency to invert stereochemistry at the alcohol center is irrelevant here due to the benzofuran’s planar chirality.

Chemical Reactions Analysis

2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole undergoes various chemical reactions:

Scientific Research Applications

Benzofuran compounds are known to exhibit a wide range of biological and pharmacological activities. The structural features of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole suggest that it may impact multiple biochemical pathways associated with cellular processes.

Mode of Action

The compound exhibits strong biological activities such as:

  • Anti-tumor: Potential cytotoxic effects against various cancer cell lines.
  • Antibacterial: Activity against pathogenic bacteria.
  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry.

Biology

The compound's biological activities position it as a candidate for studying its effects on various biological systems. Ongoing research focuses on its potential as an anti-tumor or antibacterial agent.

Medicine

Research is being conducted to explore therapeutic applications in treating cancer and infectious diseases. The compound's ability to inhibit cancer cell proliferation makes it a subject of interest in oncology.

Industry

Due to its unique structure and reactivity, this compound can be utilized in developing new materials and chemical processes.

Anticancer Activity

Research has identified that thiazole derivatives possess significant anticancer properties. For example:

  • A study demonstrated that certain thiazole compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A-431.

Anti-inflammatory Effects

Thiazoles are recognized for their anti-inflammatory properties. Compounds with thiazole rings have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2.

Structure-Activity Relationship (SAR)

SAR analysis indicates that:

  • Electron-donating groups at specific positions on the aromatic rings can enhance biological activity.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

  • Structural Differences : Replaces the methoxy group with a carboxylic acid and introduces a methyl substituent on the thiazole ring.

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

  • Structural Differences : Incorporates a triazole-acetamide linker and a bromophenyl-substituted thiazole.
  • Docking studies suggest strong interactions with biological targets, such as enzymes, due to extended π-π stacking and halogen bonding .

Benzofuran-Linked Heterocycles with Varied Cores

2-[(E)-2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole (Compound 8)

  • Structural Differences : Replaces the thiazole core with a benzoxazole and uses an ethenyl linker instead of methoxy.
  • Biological Activity : Demonstrates potent antimycobacterial activity against M. avium and M. kansasii (MIC values < 1 µg/mL), outperforming isoniazid. The ethenyl group may enhance conjugation and planar rigidity, improving membrane penetration .

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

  • Structural Differences : Features a fused benzothiazole core and a trimethoxyphenyl substituent.
  • Biological Activity : Exhibits broad-spectrum antimicrobial and antitumoral activities. The trimethoxyphenyl group likely enhances DNA intercalation or enzyme inhibition, while the benzothiazole core contributes to aromatic stacking interactions .

Thiazole and Thiadiazole Derivatives

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl

  • Structural Differences: Contains a partially saturated dihydrothiazole ring with an ethylimino group and ester functionality.
  • Synthesis : Synthesized via a one-pot method, offering high efficiency (yields >80%). The ester group improves bioavailability, while the dihydrothiazole enhances conformational flexibility .

5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione

  • Structural Differences : Substitutes thiazole with a thiadiazole-thione core.
  • Properties : The thione group increases electrophilicity, making it a reactive intermediate for synthesizing disulfide-linked dimers. Exhibits planar geometry stabilized by N–H···S hydrogen bonds .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents/Linkers Notable Properties/Activities Reference
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole Thiazole Methoxy, dihydrobenzofuran Structural stability
2-(2,3-Dihydrobenzofuran-5-yl)-4-methyl-thiazole-5-carboxylic acid Thiazole Carboxylic acid, methyl Enhanced polarity
2-[(E)-2-(2,3-Dihydrobenzofuran-5-yl)ethenyl]-1,3-benzoxazole Benzoxazole Ethenyl linker Antimycobacterial (MIC < 1 µg/mL)
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Benzothiazole Trimethoxyphenyl Antimicrobial, antitumoral
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Dihydrothiazole Ethylimino, ester High-yield synthesis (>80%)

Key Research Findings

  • Bioactivity Trends : Benzoxazole and benzothiazole derivatives generally exhibit stronger antimicrobial activity than thiazole analogues, likely due to increased aromaticity and planarity .
  • Synthetic Efficiency : One-pot methods (e.g., for dihydrothiazoles) offer superior yields and scalability compared to multi-step protocols for triazole-linked thiazoles .

Biological Activity

The compound 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N1O2S\text{C}_{12}\text{H}_{13}\text{N}_1\text{O}_2\text{S}

This compound features a thiazole ring fused with a benzofuran moiety, which contributes to its unique biological profile.

Anticancer Activity

Research has demonstrated that thiazoles exhibit significant anticancer properties. For instance, studies have shown that various thiazole derivatives possess cytotoxic effects against multiple cancer cell lines. The presence of specific substituents on the thiazole ring can enhance these activities. For example:

  • IC50 Values : Certain thiazole compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A-431, indicating potent cytotoxicity .

The compound in focus may also exhibit similar activities due to the structural features of both the thiazole and benzofuran moieties.

Anti-inflammatory Effects

Thiazoles are recognized for their anti-inflammatory properties. Compounds with thiazole rings have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory capabilities, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that:

  • Substituents : Electron-donating groups at specific positions on the aromatic rings can enhance biological activity.
  • Ring Systems : The combination of benzofuran and thiazole rings appears to contribute synergistically to the biological effects observed .

Synthesis and Testing

A study synthesized various thiazole derivatives and evaluated their biological activities using MTT assays. The results indicated that compounds with methoxy substitutions on the benzofuran ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Comparative Analysis

CompoundIC50 (µg/mL)Activity Type
This compoundTBDAnticancer
Thiazole Derivative A1.61Antitumor
Thiazole Derivative B1.98Antitumor

This table summarizes comparative data on the anticancer activities of related compounds.

Q & A

Q. What synthetic routes are commonly employed for 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole, and how is structural purity validated?

Synthesis typically involves coupling reactions between thiazole precursors and substituted benzofuran derivatives. For example, nucleophilic substitution or Mitsunobu reactions may link the methoxy-thiazole moiety to the dihydrobenzofuran core . Post-synthesis, purity and structure are validated using:

  • FT-IR spectroscopy : To confirm functional groups (e.g., C-O-C in benzofuran, C-S in thiazole).
  • NMR spectroscopy : ¹H/¹³C NMR data verify regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.2 ppm) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. Table 1: Example Reaction Conditions

Reactant PairSolventCatalystYield (%)
Thiazole-OH + Benzofuran-BrDMFK₂CO₃65–72
Thiazole-OCH₂Br + Benzofuran-O⁻THFNaH78–85

Q. How can researchers distinguish between regioisomers in thiazole-benzofuran hybrids?

Regioisomeric ambiguity arises when substituents occupy adjacent positions. Key methods include:

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships (e.g., NOE between benzofuran H-4 and thiazole H-2 confirms proximity) .
  • X-ray crystallography : Resolves atomic positions definitively (e.g., SHELXL refinement for bond angles/lengths) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) are addressed via:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 261.0459 for C₁₃H₁₁NO₃S⁺) to rule out impurities .
  • Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., PubChem CID 2798545) .

Q. What experimental designs optimize the compound’s biological activity screening?

For pharmacological profiling:

  • Enzyme inhibition assays : Use purified targets (e.g., kinases) with ATP/NADH-coupled detection to measure IC₅₀ values .
  • Cytotoxicity studies : MTT assays on cell lines (e.g., HeLa, HEK293) with dose-response curves (0.1–100 µM) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., thiazole S interacting with catalytic lysine) .

Q. Table 2: Docking Scores for Analogous Compounds

CompoundTarget (PDB ID)Docking Score (kcal/mol)
9c ()α-Glucosidase (1XSI)-9.2
Analog (PubChem 883065-90-5)COX-2 (5KIR)-8.7

Q. How are SHELX programs applied in crystallographic refinement for this compound?

SHELXL refines X-ray data by:

  • Parameterization : Adjusting atomic displacement parameters (ADPs) for thermal motion .
  • Twinned data handling : Using HKLF5 for non-merohedral twinning common in flexible benzofuran derivatives .
  • Validation : R-factor convergence (<5% discrepancy) and PLATON checks for steric clashes .

Q. Example Refinement Metrics

  • R₁ = 0.042, wR₂ = 0.112 (I > 2σ(I))
  • C-C bond lengths: 1.52–1.54 Å (benzofuran ring) .

Q. What strategies mitigate synthetic challenges with reactive intermediates?

Reactive species (e.g., boronate esters in Suzuki couplings) require:

  • Low-temperature conditions : -78°C for lithiation steps (e.g., using n-BuLi) .
  • Protecting groups : Trityl or TBDMS for hydroxyl/thiol moieties to prevent side reactions .
  • In situ monitoring : ReactIR tracks intermediates (e.g., boronate formation at 1350 cm⁻¹) .

Q. How do solvent and catalyst choices influence reaction outcomes?

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in SNAr reactions (e.g., K₂CO₃ as base) .
  • Pd catalysts : Buchwald-Hartwig amination for nitrogen-containing analogs (e.g., Pd(OAc)₂/XPhos) .

Q. Table 3: Solvent Effects on Yield

SolventDielectric ConstantYield (%)
DMF36.772
THF7.558
Toluene2.432

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME : Estimates logP (2.1), H-bond donors/acceptors (0/5) .
  • ProtoX Server : Predicts CYP450 metabolism (e.g., oxidation at benzofuran C-3) .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced degradation studies : Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days .
  • HPLC-MS analysis : Identifies degradation products (e.g., hydrolyzed thiazole ring at RT ~4.2 min) .

Q. What advanced NMR techniques resolve dynamic structural features?

  • VT-NMR (Variable Temperature) : Probes conformational exchange (e.g., benzofuran ring puckering) .
  • ¹³C DEPT-135 : Assigns quaternary carbons in crowded spectra (e.g., thiazole C-2 at δ 152 ppm) .

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